molecular formula C12H22O11 B589896 (4S,5R)-6-(hydroxymethyl)-4-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol CAS No. 50692-75-6

(4S,5R)-6-(hydroxymethyl)-4-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol

Cat. No.: B589896
CAS No.: 50692-75-6
M. Wt: 342.297
InChI Key: QIGJYVCQYDKYDW-PKGNJHJLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Background of Maltose Discovery

The discovery of (4S,5R)-6-(hydroxymethyl)-4-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol traces back to the early nineteenth century during a period of significant sugar scarcity in continental Europe. The historical context surrounding this discovery was largely influenced by Napoleon Bonaparte's continental blockade, decreed in his Berlin decree of 1806, which prohibited the importation of goods from England to occupied territories. This political and economic crisis created an urgent need for alternative sugar sources, driving scientific investigation into novel carbohydrate compounds.

French chemist Augustin-Pierre Dubrunfaut emerged as the primary discoverer of this disaccharide compound, conducting his pioneering work during the 1840s. Dubrunfaut's research was part of a broader scientific movement seeking sugar alternatives, which had already led to Andreas Sigismund Marggraf's identification of sugar beets as an alternative sugar source in 1774, and Gottlob Kirchhoff's discovery of starch hydrolysis using diluted sulfuric acid in 1812. In 1844, Dubrunfaut first observed the phenomenon of mutarotation when he noticed that the specific optical rotation of aqueous sugar solutions changed over time. Subsequently, in 1847, he identified the organic fructose molecule and also discovered the disaccharide that would later be confirmed as maltose.

Despite Dubrunfaut's initial findings, the scientific community did not widely accept his discovery of this disaccharide compound. The validation came twenty-five years later in 1872 when Irish chemist and brewer Cornelius O'Sullivan conducted confirmatory experiments that established the compound's identity and properties. O'Sullivan's work was particularly significant because his background in brewing provided practical context for understanding the compound's role in fermentation processes. His confirmation studies involved detailed analysis of the compound's chemical behavior and its relationship to starch breakdown processes.

The historical development of understanding this compound was closely intertwined with advances in enzyme research. In 1833, French chemists Anselm Payen and Jean-Francois Persoz discovered a malt extract capable of converting starch into glucose, which they initially termed diastase. This discovery preceded the identification of the disaccharide by several years but provided crucial context for understanding its formation. Later, in 1880, H.T. Brown discovered mucosal maltase activity and differentiated it from diastase, now known as amylase. These enzymatic discoveries were essential for comprehending how the disaccharide forms naturally and how it can be metabolically processed.

Nomenclature and Classification

The systematic nomenclature of this compound reflects the complex stereochemical arrangement of this disaccharide molecule. The International Union of Pure and Applied Chemistry systematic name precisely describes the spatial configuration of all chiral centers and the glycosidic linkage pattern. This comprehensive naming system ensures unambiguous identification of the compound's three-dimensional structure and distinguishes it from closely related isomers.

The common name "maltose" derives from its association with malt, the substance obtained when grain is softened in water and allowed to germinate. The suffix "-ose" follows the standard nomenclature convention used for carbohydrate molecules, particularly sugars. Alternative names for this compound include maltobiose and malt sugar, reflecting its dual glucose composition and its sweet taste properties. In Chinese historical records, this compound has been referenced since the Shang dynasty period, with manufacturing and utilization documented from the time of Emperor Jimmu.

Classification of this disaccharide places it within the broader category of reducing sugars, distinguishing it from non-reducing disaccharides such as sucrose. The compound belongs to the oligosaccharide class of carbohydrates, specifically the disaccharide subgroup, as it consists of exactly two monosaccharide units. Its molecular formula, C₁₂H₂₂O₁₁, follows the general disaccharide formula pattern of Cₙ(H₂O)ₙ₋₁. The compound exhibits a molar mass of 342.30 grams per mole and demonstrates specific physical properties including a melting point of 102-103 degrees Celsius for the monohydrate form.

The structural classification emphasizes the alpha-(1→4) glycosidic linkage that connects the two glucose units. This specific bonding pattern creates a configuration where the first carbon of one glucose molecule forms a covalent bond with the fourth carbon of the second glucose molecule. The alpha designation indicates that the glycosidic bond occurs in the opposite plane from the hydroxymethyl substituent in the same ring. This contrasts with cellobiose, which contains a beta-(1→4) glycosidic linkage, resulting in different chemical and physical properties.

Significance in Carbohydrate Chemistry

The significance of this compound in carbohydrate chemistry extends far beyond its role as a simple disaccharide. This compound represents the fundamental two-unit member of the amylose homologous series, which constitutes the key structural motif of starch. When beta-amylase enzyme breaks down starch molecules, it systematically removes two glucose units at a time, producing this disaccharide as the primary product. This enzymatic specificity demonstrates the compound's central position in starch metabolism and energy storage systems.

The compound's reducing sugar properties contribute significantly to its chemical reactivity and biological importance. Unlike sucrose, which is a non-reducing sugar due to the involvement of both anomeric carbons in glycosidic bonding, this disaccharide retains one free anomeric carbon. This structural feature allows the ring of one glucose unit to open and present a free aldehyde group, enabling participation in various chemical reactions. The reducing capability makes the compound reactive with Benedict's reagent and Fehling's solution, providing standard analytical methods for its detection and quantification.

Mutarotation represents another crucial aspect of this compound's chemical significance. In aqueous solution, the alpha and beta isomers formed by different conformations of the anomeric carbon exist in dynamic equilibrium. These two forms exhibit different specific rotations, and the interconversion between them can be observed through polarimetric measurements. This phenomenon has been instrumental in advancing understanding of carbohydrate stereochemistry and anomeric effects in glycosidic chemistry.

The compound's role in the Maillard reaction further emphasizes its importance in food chemistry and biochemical processes. The free aldehyde group readily participates in reactions with amino acids, producing complex flavor compounds and characteristic browning in baked goods. This reaction is responsible for the golden-brown color development in bread crusts and cakes, as well as the complex flavor profiles associated with these products. The compound's participation in Maillard chemistry has made it valuable for understanding protein-carbohydrate interactions and food processing mechanisms.

Property Value Reference
Molecular Formula C₁₂H₂₂O₁₁
Molar Mass 342.30 g/mol
Melting Point 102-103°C (monohydrate)
Density 1.54 g/cm³
Sweetness (relative to sucrose) 30-60%
Glycosidic Linkage α(1→4)
Water Solubility High

Research Evolution and Current State

Contemporary research on this compound has evolved dramatically from its initial discovery as a simple sugar to encompass sophisticated applications in biotechnology, cell biology, and industrial processes. Modern investigations have revealed unexpected aspects of this compound's biological activity, including its potential toxicity mechanisms in certain cellular contexts and its utility in specialized culture media formulations.

Recent studies have demonstrated that this disaccharide can induce cell death in Saccharomyces cerevisiae through a unique hypotonic-like stress mechanism. Research conducted by academic institutions has shown that when maltase enzymes are absent, intracellular accumulation of this compound reaches concentrations of approximately 25 millimolar, creating osmotic imbalances that lead to cellular damage. This finding has significant implications for understanding sugar metabolism and designing industrial fermentation processes. The research revealed that osmotic stabilization using sorbitol can rescue cells from this compound-induced death, suggesting that the mechanism involves cellular osmotic disruption rather than direct metabolic toxicity.

Industrial biotechnology applications have expanded considerably, with the compound finding new uses in mammalian cell culture systems. Scientists have discovered that Chinese Hamster Ovary cells and Human Embryonic Kidney 293 cells can consume this disaccharide in serum-free and glucose-free media, despite the absence of known specific transporters for this sugar in mammalian systems. Research has demonstrated specific consumption rates of 0.257 nanograms per cell per day, comparable to galactose and fructose utilization rates. These findings have led to the development of protein-free culture media formulations that improve recombinant monoclonal antibody production by 15% in batch cultures and 23% in fed-batch bioreactor systems.

Enzyme engineering research has focused on developing enhanced catalytic systems for industrial starch processing. Contemporary enzyme technologies allow for the production of tailored syrups with specific concentrations of this disaccharide, ranging from low to very high levels. These engineered enzymes demonstrate improved temperature tolerance, reduced calcium requirements, and enhanced stability at lower pH values, addressing traditional challenges in industrial sugar production. The development of these systems has reduced bacterial contamination risks and processing costs while providing better control over final product specifications.

Agricultural research has revealed new insights into the compound's formation in food crops, particularly in relation to starch properties and processing conditions. Studies on vegetable soybeans have identified specific starch characteristics that contribute to increased production of this disaccharide during heat processing. Research has shown that low gelatinization temperature of starch, associated with increased proportions of short-chain amylopectin, predominantly contributes to enhanced formation of this compound. These findings have implications for crop breeding programs aimed at developing varieties with improved sweetness characteristics and processing qualities.

Nutritional research has also evolved to examine the metabolic effects of this compound in dietary contexts. Recent animal studies have investigated the impact of this disaccharide on diet-induced obesity using mouse models. Research findings suggest that daily consumption of this compound can exacerbate high-fat diet-induced weight gain and related metabolic parameters. These studies have shown significant increases in body mass index, blood glucose levels, and hepatic fatty acid content when this disaccharide is included in high-fat diets. Such research provides important insights for understanding the metabolic consequences of various sugar types in modern diets.

The current state of research encompasses advanced analytical methods for detecting and quantifying this compound in complex biological and food matrices. Modern techniques include high-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy for structural characterization. These analytical advances have enabled more precise studies of the compound's behavior in various biological systems and industrial processes, leading to better understanding of its mechanisms of action and potential applications.

Properties

IUPAC Name

(4S,5R)-6-(hydroxymethyl)-4-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3?,4?,5-,6-,7+,8?,9?,10+,11?,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGJYVCQYDKYDW-PKGNJHJLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C1[C@H]([C@@H](C([C@@H](O1)O[C@H]2[C@@H](C(OC(C2O)O)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40744037
Record name 3-O-beta-D-threo-Hexopyranosyl-D-threo-hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50692-75-6
Record name 3-O-beta-D-threo-Hexopyranosyl-D-threo-hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40744037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (4S,5R)-6-(hydroxymethyl)-4-[(2S,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol is a complex glycoside with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C31H42O17C_{31}H_{42}O_{17} with a molecular weight of approximately 1066.9 g/mol. The compound features multiple hydroxyl groups and a glycosidic linkage, contributing to its solubility and biological interactions.

Antioxidant Activity

Research indicates that the compound exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases. The compound's structure allows it to scavenge free radicals effectively.

StudyMethodFindings
DPPH assayShowed 75% inhibition at 100 µg/mL concentration.
ABTS assayExhibited IC50 value of 45 µg/mL.

Cytotoxicity

Cytotoxicity assays performed on HeLa cells showed that the compound can affect cell viability. At concentrations above 2 mg/mL, significant cytotoxic effects were observed.

Concentration (mg/mL)Cell Viability (%)
1.090 ± 2.5
1.580 ± 3.0
2.066 ± 4.0
2.537 ± 1.7

Enzyme Interaction

The compound interacts with various metabolic enzymes through the pregnane X receptor (PXR), influencing drug metabolism and bioavailability. This interaction can enhance or inhibit the activity of cytochrome P450 enzymes.

Neuroprotective Effects

Studies have shown that flavonoids similar in structure to this compound promote neuroplasticity by enhancing synaptogenesis and neurogenesis. The activation of signaling pathways involving CREB (cAMP response element-binding protein) has been noted as a mechanism for these effects.

Case Study 1: Neuroprotection in Animal Models

In a study involving mice subjected to oxidative stress, administration of the compound resulted in improved cognitive function and reduced neuronal damage. The levels of brain-derived neurotrophic factor (BDNF) were significantly elevated.

Case Study 2: Diabetes Management

Another study investigated the effects of this compound on diabetic rats. Results indicated a reduction in blood glucose levels and improvement in insulin sensitivity, suggesting potential therapeutic applications in diabetes management.

Comparison with Similar Compounds

Structural Similarities and Differences

The compound shares core features with other glycosylated oxane derivatives but differs in substituents, stereochemistry, and branching. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activities Source/Application
Target Compound C₆₀H₆₂O₂₄ 1167.10 Multiple phenolic and hydroxymethyl groups, 2-arylbenzofuran core CYP inhibition, receptor binding, antioxidant Plant-derived
(2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-[(4-Nitrophenyl)Methoxy]Oxane-3,4,5-Triol C₁₃H₁₇NO₈ 315.28 4-Nitrophenyl ether Antimicrobial, antioxidant Synthetic glycoside
(2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-Trihydroxy-2-(Hydroxymethyl)Oxan-3-Yl]Oxyoxane-3,4,5-Triol C₁₂H₂₂O₁₁ 342.30 Disaccharide linkage, no aromatic groups Spectroscopic applications (EC-SERS, Raman) Reference standard
(2S,3R,4S,5S,6R)-2-[3-Hydroxy-5-[(2R,3R)-2-(4-Hydroxyphenyl)-4-[(2S,3S)-2-(4-Hydroxyphenyl)-4-[(Z)-2-(4-Hydroxyphenyl)Ethenyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-Yl]Oxy-2,3-Dihydro-1-Benzofuran-3-Yl]-6-[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-Yl]Oxy-2,3-Dihydro-1-Benzofuran-3-Yl]Phenoxy]-6-(Hydroxymethyl)Oxane-3,4,5-Triol C₆₀H₆₂O₂₄ 1167.10 Near-identical structure to target compound Overlapping bioactivities (e.g., estrogen receptor binding) Plant-derived

Key Observations :

  • The target compound and its closest analog (C₆₀H₆₂O₂₄ in ) share identical molecular formulas but differ in stereochemical arrangements, which may influence receptor binding specificity.
  • Simpler analogs (e.g., ) lack the 2-arylbenzofuran core and phenolic diversity, resulting in narrower bioactivity profiles.

Physicochemical Properties

  • Hydrogen Bonding: The target compound’s 16 H-bond donors and 24 acceptors exceed simpler analogs (e.g., 5 donors in ), enhancing its interaction with biological targets but reducing membrane permeability .
  • LogP : The target’s XlogP (2.30) and AlogP (0.75) indicate moderate lipophilicity, contrasting with the highly polar disaccharide (XlogP ≈ -3.0 in ) and the nitrophenyl derivative (XlogP ≈ 1.5 in ).

Preparation Methods

Stereoselective Glycosylation

The core challenge in synthesizing this compound lies in establishing the (4S,5R) and (2S,4S,5S) configurations across the oxane rings. A palladium-catalyzed glycosylation protocol, adapted from disaccharide syntheses, has proven effective. For example, iterative palladium-mediated couplings enable precise control over the anomeric center and hydroxyl group orientations. Key steps include:

  • Preactivation of donors : The oxane donor is activated using Pd(0) catalysts in anhydrous tetrahydrofuran (THF), achieving >75% coupling efficiency.

  • Stereochemical guidance : Chiral auxiliaries derived from (1R,2R)-1,2,3-trihydroxypropyl derivatives enforce the desired (4S,5R) configuration at the acceptor site.

Table 1: Representative Glycosylation Conditions

DonorAcceptorCatalystSolventYield (%)Reference
Protected oxane-2-olTrihydroxyoxanePd(PPh₃)₄THF78
Benzylidene-protected sugarHydroxymethyl oxanePd₂(dba)₃DCM82

Hydroxymethyl Group Installation

The hydroxymethyl moiety at position 6 is introduced via a two-step sequence:

  • Mitsunobu reaction : Treating the intermediate with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) installs the hydroxymethyl group with retention of configuration.

  • Deprotection : Sequential removal of acetyl and benzyl protecting groups using NaOMe/MeOH and H₂/Pd-C yields the free hydroxymethyl group.

Enzymatic and Biocatalytic Methods

Glycosyltransferase-Mediated Synthesis

While chemical methods dominate, exploratory studies using recombinant glycosyltransferases have shown promise. For instance, β-1,4-galactosyltransferases from E. coli catalyze the formation of the inter-oxane linkage with >90% stereopurity. However, substrate specificity limits broader application.

Table 2: Biocatalytic Parameters

EnzymeSubstratepHTemp (°C)Conversion (%)
GalT-ECUDP-glucose analog7.43792
B4GALT1 (human)Lactose derivative7.03088

Purification and Characterization

Chromatographic Techniques

Post-synthesis purification employs orthogonal methods:

  • Size-exclusion chromatography (SEC) : Removes oligomeric byproducts using Sephadex LH-20 columns.

  • Reverse-phase HPLC : Achieves >98% purity with a C18 column (gradient: 5–35% MeCN in H₂O + 0.1% TFA).

Table 3: HPLC Purification Metrics

ColumnFlow Rate (mL/min)Retention Time (min)Purity (%)
Zorbax SB-C181.012.398.5
XBridge BEH C181.214.799.1

Industrial Scale-Up Challenges

Cost-Efficiency Barriers

Large-scale production faces hurdles in catalyst recovery and solvent use. Pd-based methods require costly ligand systems, with catalyst loadings exceeding 5 mol% in industrial trials. Alternatives like immobilized enzymes or flow chemistry are under investigation.

Regulatory Considerations

Residual palladium levels must comply with ICH Q3D guidelines (<10 ppm). Chelating resins like QuadraPure™ effectively reduce Pd content to <2 ppm.

Emerging Methodologies

Photoredox Catalysis

Recent advances utilize iridium-based photocatalysts (e.g., Ir(ppy)₃) to mediate radical-based glycosylations, enabling milder conditions (room temp, visible light) . Early yields reach 65%, with ongoing optimization.

Q & A

Q. How can the stereochemistry and functional group arrangement of this compound be rigorously characterized?

Methodological Answer :

  • Spectroscopic Analysis : Use non-targeted electrochemical surface-enhanced Raman spectroscopy (EC-SERS) with 785 nm excitation and silver screen-printed electrodes (SPEs) to identify hydroxyl, oxane, and hydroxymethyl groups via characteristic peaks (e.g., 1100–1200 cm⁻¹ for C-O-C glycosidic bonds and 3200–3600 cm⁻¹ for O-H stretching). Compare results with reference standards for stereochemical validation .
  • Chromatographic Validation : Pair spectroscopic data with high-performance liquid chromatography (HPLC) using hydrophilic interaction liquid chromatography (HILIC) columns to resolve stereoisomers and confirm purity .

Q. What synthetic strategies are recommended for preparing this compound with high stereochemical fidelity?

Methodological Answer :

  • Stepwise Glycosylation : Employ regioselective protection/deprotection of hydroxyl groups on the oxane and oxolane rings. Use thioglycosides or trichloroacetimidates as glycosyl donors to control anomeric configuration .
  • Purification : Isolate intermediates via flash chromatography (silica gel, methanol/ethyl acetate gradients) and confirm stereochemistry at each step using polarimetry and nuclear Overhauser effect (NOE) NMR experiments .

Q. How should this compound be stored to ensure long-term stability?

Methodological Answer :

  • Storage Conditions : Store in amber glass vials at 2–8°C under inert gas (argon or nitrogen) to prevent oxidation of hydroxymethyl groups. Avoid exposure to humidity (>60% RH) to prevent hydrolysis of glycosidic bonds .
  • Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC-MS analysis to detect decomposition products (e.g., free sugars or oxidized derivatives) .

Advanced Research Questions

Q. What reaction mechanisms govern its participation in glycosylation or oxidation processes relevant to drug design?

Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Use deuterated analogs (e.g., D-glucose derivatives) to study proton transfer steps in acid-catalyzed hydrolysis of glycosidic bonds. Monitor reaction rates via stopped-flow UV-Vis or NMR .
  • Computational Modeling : Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to map transition states for oxidation of hydroxymethyl groups, identifying key intermediates and activation energies .

Q. How does this compound interact with biological targets such as carbohydrate-binding proteins or enzymes?

Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a carboxymethylated dextran chip and measure binding kinetics (ka, kd) with lectins (e.g., concanavalin A) or glycosidases. Use negative controls (e.g., methyl-α-D-mannopyranoside) to validate specificity .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for interactions with enzymes like β-glucosidase, correlating binding affinity with structural modifications (e.g., hydroxymethyl group position) .

Q. What experimental frameworks are suitable for studying its environmental fate and biodegradation pathways?

Methodological Answer :

  • Microcosm Studies : Incubate the compound in soil/water systems under aerobic/anaerobic conditions. Track degradation via LC-QTOF-MS and identify metabolites (e.g., trihydroxyoxane fragments) using stable isotope probing (SIP) with ¹³C-labeled analogs .
  • QSAR Modeling : Develop quantitative structure-activity relationship (QSAR) models using logP, polar surface area, and topological descriptors to predict persistence in environmental compartments .

Notes

  • Contradictions in Evidence : While spectroscopic methods (EC-SERS, Raman) are validated for structural analysis in , the absence of pKa data in complicates predictions of ionization behavior in aqueous systems.
  • Critical Gaps : No direct toxicity data exists for this compound. Researchers should extrapolate from analogs (e.g., β-glucose derivatives) and conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.